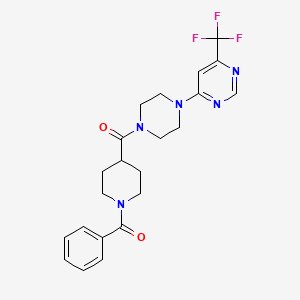

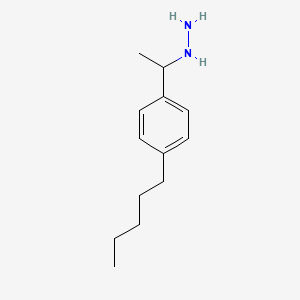

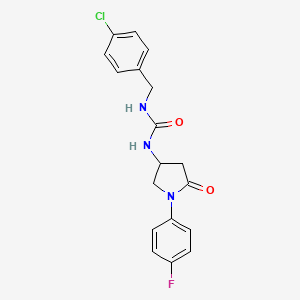

(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" is a synthetic molecule that appears to be related to a class of piperidine and piperazine derivatives. These derivatives have been studied for various biological activities, including anti-acetylcholinesterase activity, cytotoxicity against cancer cell lines, and as potential antidepressants and anti-mycobacterial agents .

Synthesis Analysis

The synthesis of related piperidine derivatives involves the introduction of various substituents to enhance biological activity. For instance, the substitution of the benzamide moiety with a bulky group has been shown to increase anti-acetylcholinesterase activity significantly. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide also enhances activity . Similarly, piperazinyl methanone derivatives have been synthesized by treating secondary amines with halogenated precursors, followed by the addition of activated molecules such as 2-furyl(1-piperazinyl)methanone .

Molecular Structure Analysis

The molecular structure of piperidine and piperazine derivatives is crucial for their biological activity. The presence of a benzoyl group and the basic quality of the nitrogen atom in the piperidine ring are important for interaction with biological targets such as acetylcholinesterase . The introduction of heteroaromatic rings, such as pyrimidine, has been explored to enhance the antibacterial properties of oxazolidinones .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the piperidine and piperazine rings. For example, the sulfonyl piperazine-integrated triazole conjugates have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism involving the interaction with tubulin and inhibition of polymerization . The aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed to preferentially phosphorylate ERK1/2, indicating a specific biochemical pathway activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, metabolic stability, and penetration through biological membranes, are critical for their pharmacokinetic profiles. For instance, the lead compound NLX-204 from the aryloxyethyl derivative series showed high solubility, metabolic stability, and Caco-2 penetration, which are desirable properties for a drug candidate . The therapeutic index and cytotoxicity against cell lines are also important parameters, as seen in the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which exhibited low cytotoxicity and significant anti-mycobacterial activity .

Applications De Recherche Scientifique

Antimicrobial Activity

One study describes the synthesis and in vitro antimicrobial activity of new pyridine derivatives, including compounds structurally related to "(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone." These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Pharmacokinetics

Another relevant study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, which shares structural similarities with the compound . This research provides insight into the drug's elimination pathways, involving both metabolism and renal clearance, and may offer implications for similar compounds (Sharma et al., 2012).

Antipsychotic Potential

A series of novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors were synthesized and evaluated. These compounds, related in structure and function, were examined for their antipsychotic potential and showed varying degrees of efficacy (Raviña et al., 2000).

Anti-mycobacterial Chemotypes

Research into benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified new anti-mycobacterial chemotypes, demonstrating the potential for similar compounds in tuberculosis treatment. Some of these compounds showed promising activity against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Diabetes Treatment

A study on a potent, selective, orally active dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment presents findings relevant to the pharmacological applications of compounds with similar molecular structures. The compound studied showed high oral bioavailability and low plasma protein binding, suggesting potential for development as a new diabetes treatment (Ammirati et al., 2009).

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown various biological activities . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety and hazards.

Propriétés

IUPAC Name |

(1-benzoylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N5O2/c23-22(24,25)18-14-19(27-15-26-18)28-10-12-30(13-11-28)21(32)17-6-8-29(9-7-17)20(31)16-4-2-1-3-5-16/h1-5,14-15,17H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWKKXBWIGDCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)